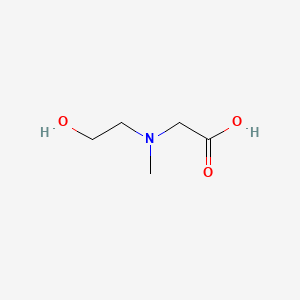

N-(2-hydroxyethyl)-N-methylglycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-hydroxyethyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-6(2-3-7)4-5(8)9/h7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYWPPQQCQRHHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466030 | |

| Record name | N-(2-Hydroxyethyl)-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26294-19-9 | |

| Record name | N-(2-Hydroxyethyl)-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-hydroxyethyl)-N-methylglycine (CAS 26294-19-9)

Abstract

N-(2-hydroxyethyl)-N-methylglycine, also known as hydroxyethyl sarcosine, is a versatile zwitterionic amino acid derivative with emerging significance across multiple scientific disciplines. Its unique molecular structure, featuring a tertiary amine, a carboxylic acid, and a hydroxyl group, imparts a valuable combination of properties including surfactancy, potential biological buffering capacity, and utility as a synthetic building block. This guide provides a comprehensive technical overview of its chemical and physical properties, outlines robust methodologies for its synthesis and analysis, explores its current and potential applications, and details critical safety and handling protocols. The insights herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Molecular Profile and Physicochemical Properties

This compound (CAS: 26294-19-9) is structurally a derivative of the endogenous amino acid sarcosine (N-methylglycine), featuring a hydroxyethyl group on the nitrogen atom. This modification significantly alters its physicochemical characteristics, particularly its polarity and potential for hydrogen bonding.

Chemical Identity

-

IUPAC Name : 2-[(2-hydroxyethyl)(methyl)amino]acetic acid[1]

-

CAS Number : 26294-19-9[1]

-

Synonyms : Hydroxyethyl sarcosine, N-(2-hydroxyethyl)sarcosine, 2-((2-Hydroxyethyl)(methyl)amino)acetic acid[1]

Physicochemical Data

The properties of this compound make it highly soluble in aqueous solutions and suitable for various biological and chemical applications. Its zwitterionic nature, possessing both a positive (quaternary ammonium) and negative (carboxylate) charge at physiological pH, is a key feature.

| Property | Value | Source(s) |

| Molecular Weight | 133.15 g/mol | [1][2] |

| Physical Form | Solid | vendor data |

| XLogP3-AA (Computed) | -3.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Topological Polar Surface Area | 60.8 Ų | [1] |

| Rotatable Bond Count | 4 | [1] |

| pKa (Estimated) | ~8.3 | Inferred from[3] |

Synthesis and Purification

The synthesis of this compound can be achieved through the N-alkylation of sarcosine (N-methylglycine). Two primary, high-yielding routes are proposed based on established organic chemistry principles.

Proposed Synthesis Pathway

The most direct synthesis involves the hydroxyethylation of the secondary amine of sarcosine. This can be accomplished using either 2-chloroethanol under basic conditions or via ring-opening of ethylene oxide.

Caption: Plausible synthetic routes to this compound.

Experimental Protocol: Synthesis via 2-Chloroethanol (Route A)

This protocol is based on the well-established Williamson ether synthesis analogue for N-alkylation and dehydrochlorination reactions of chlorohydrins.[4]

Rationale: The reaction proceeds via an Sɴ2 mechanism. Sarcosine is first deprotonated with a base (e.g., NaOH) to form the more nucleophilic sodium N-methylglycinate.[5] This nucleophile then attacks the electron-deficient carbon of 2-chloroethanol, displacing the chloride ion. The use of heat increases the reaction rate. An acidic workup is required to neutralize any remaining base and protonate the final product, facilitating its isolation.

Step-by-Step Methodology:

-

Preparation of Nucleophile: Dissolve one molar equivalent of sarcosine (N-methylglycine) in an aqueous solution containing 1.05 molar equivalents of sodium hydroxide at room temperature with stirring until a clear solution of sodium N-methylglycinate is formed.

-

Alkylation: To the stirred solution, add 1.1 molar equivalents of 2-chloroethanol dropwise. The rate of addition should be controlled to manage any potential exotherm.

-

Reaction: Heat the reaction mixture to 60-80°C and maintain with stirring for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of ~6.0 using hydrochloric acid. This will protonate the carboxylate and precipitate sodium chloride.

-

Purification: Concentrate the solution under reduced pressure to remove the bulk of the water. The resulting residue, containing the product and NaCl, can be purified by recrystallization from an ethanol/water mixture. The higher solubility of the organic product in ethanol compared to NaCl allows for efficient separation. Filter the purified crystals and dry under vacuum.

Analytical Methodologies

Accurate quantification and characterization of this compound are essential for its application in research and development. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the recommended method for sensitive and specific analysis.

LC-MS/MS for Quantification in Biological Matrices

This protocol is adapted from established methods for the analysis of underivatized amino acids in complex samples like plasma or cell culture media.[6][7]

Rationale: The zwitterionic and highly polar nature of the analyte makes it challenging to retain on traditional C18 reversed-phase columns. A mixed-mode or HILIC (Hydrophilic Interaction Liquid Chromatography) approach is therefore optimal.[8] Tandem mass spectrometry (MS/MS) provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition.

Step-by-Step Methodology:

-

Sample Preparation (Protein Precipitation): To 100 µL of sample (e.g., plasma, cell lysate), add 400 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the mixture at >14,000 x g for 10 minutes at 4°C.

-

Extraction: Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

HPLC-MS/MS Analysis:

-

Column: Mixed-mode column (e.g., combining reversed-phase and cation-exchange) or a HILIC column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a high percentage of Mobile Phase B (e.g., 95%), ramp down to elute the polar analyte, followed by a wash and re-equilibration step.

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transition: The specific precursor ion [M+H]⁺ (m/z 134.1) would be isolated and fragmented. A stable, high-intensity product ion would be monitored for quantification (e.g., loss of H₂O, m/z 116.1, or loss of COOH, m/z 88.1). The exact transition must be optimized experimentally.

-

Caption: Workflow for the quantification of this compound.

Applications in Research and Drug Development

The unique structure of this compound lends itself to several applications, ranging from biochemical reagents to potential roles in pharmaceutical formulations.

Zwitterionic Biological Buffer

Like its structural analogue Bicine, this compound is a "Good's" buffer candidate.[3][9] These buffers are characterized by their zwitterionic nature, high water solubility, and pKa values near physiological pH.[10] With an estimated pKa around 8.3, it could be employed in cell culture media, enzyme assays, and electrophoresis buffers where maintaining a stable pH between 7.5 and 9.0 is critical. Its advantage over simpler buffers like Tris is the lower propensity to interact with biological macromolecules.

Amphoteric Surfactant

The molecule contains both a hydrophilic head (carboxylate and hydroxyl groups) and a moderately hydrophobic component (N-methyl-N-ethyl group), giving it amphoteric surfactant properties. It can be used as an additive in formulations to stabilize oil-water emulsions, such as those found in shampoos, detergents, and certain cosmetic or pharmaceutical creams.[2] Some sources also report mild antibacterial activity against certain strains like Staphylococcus aureus.[2]

Role in Drug Development and Formulation

The parent molecule, N-methylglycine (sarcosine), has been investigated for its role in neuropsychiatric disorders by acting as an inhibitor of the glycine transporter type 1 (GlyT1), thereby enhancing N-methyl-D-aspartate (NMDA) receptor function.[11] A patent discloses the use of alkylated forms of N-methylglycine in pharmaceutical compositions for treating such disorders.[12] This positions this compound as a potential derivative or precursor for novel central nervous system (CNS) therapeutics.

Furthermore, amino acids and their derivatives are frequently used as stabilizers in pharmaceutical formulations, particularly for protein-based therapeutics, to prevent aggregation and degradation during storage and reconstitution.[13][14][15] The zwitterionic and hydrophilic nature of this compound makes it a candidate for such applications. Its esterified derivatives are also explored as building blocks to improve the solubility and bioavailability of active pharmaceutical ingredients.[16]

Stability, Degradation, and Storage

Understanding the stability profile of this compound is crucial for its proper handling and application.

Stability and Degradation

-

Thermal Stability: As an amino acid derivative, it is expected to be stable under recommended storage conditions but will decompose at elevated temperatures. Thermal decomposition of amino acids typically occurs between 185°C and 280°C, often involving dehydration and decarboxylation to form cyclic condensates and amides.

-

Oxidative Stability: The tertiary amine is susceptible to oxidation, particularly in the presence of metal ions or strong oxidizing agents.

-

Chemical Incompatibility: Avoid strong oxidizing agents.

-

Storage: The compound should be stored in a well-closed container at room temperature (10°C - 25°C), protected from moisture and light.[2]

Safety and Handling

Adherence to proper safety protocols is mandatory when handling any chemical reagent.

Hazard Identification (GHS Classification)

Based on data submitted to the European Chemicals Agency (ECHA), this compound is classified with the following hazards:[1]

-

H315 : Causes skin irritation. (Warning)[1]

-

H319 : Causes serious eye irritation. (Warning)[1]

-

H335 : May cause respiratory irritation. (Warning)[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound (CAS 26294-19-9) is a multifunctional molecule with established utility as a surfactant and significant potential as a biological buffer and a building block in pharmaceutical sciences. Its zwitterionic character, high polarity, and synthetic accessibility make it an attractive compound for researchers in chemistry, biochemistry, and drug development. By understanding its fundamental properties, synthesis, and analytical protocols as detailed in this guide, scientists can better harness its potential for innovative applications.

References

- Biosynth. (n.d.). This compound | 26294-19-9.

-

PubChem. (n.d.). Bicine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link].

- SIELC Technologies. (n.d.). Separation of Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- on Newcrom R1 HPLC column.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link].

- mrDNA. (n.d.). N,N-Bis(2-hydroxyethyl)glycine - 1kg.

- Tsai, G. (n.d.). Use of n-methylglycine and pharmaceutical compositions comprising n-methylglycine for treating neuropsychiatric disorders.

- Good, N. E., et al. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467-477.

- Puri, M., & Abbott, W. (n.d.). Use of amino acids as stabilizing compounds in pharmaceutical compositions containing high concentrations of protein-based therapeutic agents.

- M-CSA. (n.d.). Sarcosine oxidase.

-

Wikipedia. (n.d.). Sarcosine. Retrieved January 17, 2026, from [Link].

- Käufler, A. M., et al. (2013). A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min.

- Thermo Fisher Scientific. (n.d.). Integrated LC/MS Workflow for the Analysis of Labeled and Native N-Glycans from Proteins Using a Novel Mixed-Mode Column and a Q Exactive Mass Spectrometer.

- Jorns, M. S., et al. (2000). Monomeric Sarcosine Oxidase: 2. Kinetic Studies With Sarcosine, Alternate Substrates, and a Substrate Analogue. Biochemistry, 39(48), 14986-14998.

- Chem-Impex. (n.d.). Sarcosine ethyl ester hydrochloride.

- Dokichev, V. A., et al. (2007). Synthesis and biological activity of N-(2-hydroxyethyl)cytisine derivatives.

- IBI Scientific. (n.d.). The SOLUTION for All of Your Buffer Needs.

- Alphalyse. (n.d.). Instrumentation & methods - Top-of-the-line setup.

- Bloch, K., & Schoenheimer, R. (1940). THE BIOLOGICAL DEMETHYLATION OF SARCOSINE TO GLYCINE. Journal of Biological Chemistry, 135(1), 99-103.

- Chen, B., et al. (n.d.). Pharmaceutical formulation comprising glycine as a stabilizer.

- PrepChem.com. (n.d.). Synthesis of N-methyl glycine.

- Labsolu. (n.d.). N-(2-Hydroxyethyl)glycine.

-

PubChem. (n.d.). N-Methylglycine, sodium salt. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link].

- Chen, B., et al. (n.d.). Pharmaceutical formulation comprising glycine as a stabilizer.

- Mancilla Percino, T., et al. (2009). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. Journal of the Mexican Chemical Society, 53(4), 186-192.

- Katori, T., et al. (n.d.). Hydroxyalkylcysteine derivative and expectorant containing the same.

- Santa Cruz Biotechnology. (n.d.). N-(2-Hydroxyethyl)glycine.

- Kachhwaha, S. J., et al. (2002). Synthesis and Biological Activity of some Amino Acid Conjugates of Oxaprozin. Indian Journal of Pharmaceutical Sciences, 64(6), 544-548.

- Wu, K. Y., et al. (2009). Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation. Cancer Research, 69(7), 3149-3155.

- Yang, Y., et al. (2013). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination.

-

PubChem. (n.d.). Sarcosine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link].

- Pihlaja, K., et al. (2012). Dehydrochlorination of 2-chloroethanol, 2-chloro-1-propanol, 1-chloro-2-propanol, 2-chloro-2-methyl-1-propanol and 1-chloro-2-methyl-2-propanol in aqueous alkali. Arkivoc, 2012(5), 120-133.

Sources

- 1. This compound | C5H11NO3 | CID 11446353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Bicine | C6H13NO4 | CID 8761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. N-Methylglycine, sodium salt | C3H7NNaO2+ | CID 21923974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Instrumentation & methods - Top-of-the-line setup [alphalyse.com]

- 8. Separation of Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. N,N-Bis(2-hydroxyethyl)glycine - 1kg | mrDNA Free-Software [mrdnafreesoftware.com]

- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. CA2601132C - Use of n-methylglycine and pharmaceutical compositions comprising n-methylglycine for treating neuropsychiatric disorders - Google Patents [patents.google.com]

- 13. WO2017180594A1 - Use of amino acids as stabilizing compounds in pharmaceutical compositions containing high concentrations of protein-based therapeutic agents - Google Patents [patents.google.com]

- 14. US7230014B1 - Pharmaceutical formulation comprising glycine as a stabilizer - Google Patents [patents.google.com]

- 15. EP1039905B1 - Pharmaceutical formulation comprising glycine as a stabilizer - Google Patents [patents.google.com]

- 16. chemimpex.com [chemimpex.com]

N-(2-hydroxyethyl)-N-methylglycine amphoteric surfactant mechanism

An In-Depth Technical Guide to the Amphoteric Surfactant Mechanism of N-(2-hydroxyethyl)-N-methylglycine

Introduction

This compound (CAS No: 26294-19-9) is an amino acid derivative that functions as an amphoteric surfactant.[1][2][3] Its unique molecular structure, containing both a tertiary amine (a basic group) and a carboxylic acid (an acidic group), imparts pH-responsive behavior.[4][5] Amphoteric surfactants are a class of surface-active agents that can possess a positive, negative, or neutral charge depending on the pH of the surrounding medium.[4] This adaptability makes them exceptionally mild, highly compatible with other surfactant types, and valuable in specialized formulations.

This guide provides a comprehensive technical overview of the core mechanisms governing the surfactant behavior of this compound. Designed for researchers, scientists, and drug development professionals, it synthesizes fundamental chemical principles with practical applications and experimental methodologies, offering insights into leveraging its pH-dependent properties for advanced formulations and delivery systems.

Chapter 1: Molecular Characteristics and Synthesis

Chemical Structure and Properties

This compound is a tertiary amino acid. The molecule consists of a glycine backbone N-substituted with both a methyl group and a 2-hydroxyethyl group. This structure creates a distinct hydrophilic head with multiple functionalities.

| Property | Value | Source |

| CAS Number | 26294-19-9 | [1][2][3] |

| Molecular Formula | C₅H₁₁NO₃ | [1][2] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| IUPAC Name | 2-[2-hydroxyethyl(methyl)amino]acetic acid | [2] |

| Type | Amino acid-type amphoteric surfactant | [4] |

The Amphoteric Core

The defining feature of this molecule is its ability to ionize differently at varying pH levels.

-

The carboxylic acid group (-COOH) can deprotonate to form a negatively charged carboxylate (-COO⁻).

-

The tertiary amine group (-N(CH₃)-) can protonate to form a positively charged quaternary ammonium-like center (-N⁺H(CH₃)-).

This dual functionality is the foundation of its amphoteric mechanism.

Conceptual Synthesis Pathway

While multiple synthesis routes exist, a common approach for N-substituted amino acids involves reductive amination. A plausible pathway for this compound could involve the reaction of N-methylethanolamine with a glyoxylic acid equivalent, followed by reduction. A related synthesis for N-(2-hydroxyethyl)glycine is achieved by reacting glyoxylic acid and ethanolamine in the presence of a palladium catalyst.[6]

Caption: Conceptual workflow for the synthesis of this compound.

Chapter 2: The Core Mechanism of Action

pH-Dependent Speciation: The Heart of the Mechanism

The functionality of this compound is dictated by the pH of the aqueous solution. Its charge state transitions through three distinct forms, a behavior critical to its application.[4][7]

-

Low pH (Acidic Conditions, pH < pI): In an acidic environment, the tertiary amine group is protonated, giving the molecule a net positive charge (cationic state). The carboxylic acid group remains largely protonated. This cationic form is effective at interacting with negatively charged surfaces.

-

Isoelectric Point (pI): At a specific pH, known as the isoelectric point, the molecule exists as a zwitterion. The amine group is protonated (+) and the carboxylic acid group is deprotonated (-), resulting in a net charge of zero. For many amino acid-type amphoteric surfactants, solubility is at its minimum at the pI, which can lead to precipitation.[4][7]

-

High pH (Alkaline Conditions, pH > pI): In an alkaline environment, the carboxylic acid group is deprotonated, giving the molecule a net negative charge (anionic state). The amine group remains neutral. This anionic form interacts well with positively charged surfaces.

Caption: pH-dependent equilibrium states of this compound.

Surface Activity and Micellization

Like all surfactants, this compound lowers the surface tension of water. Its amphiphilic nature—a hydrophilic head (the amino acid portion) and a moderately hydrophobic tail (the ethyl and methyl groups)—drives it to interfaces.

Above a certain concentration, the Critical Micelle Concentration (CMC) , individual surfactant molecules (monomers) spontaneously self-assemble into spherical structures called micelles.[8][9] In a micelle, the hydrophobic parts are shielded from the water in the core, while the hydrophilic heads form the outer surface, interacting with the surrounding water. The CMC is a fundamental property indicating the surfactant's efficiency; a lower CMC means less surfactant is needed to saturate interfaces and form micelles.[9][10]

The pH significantly influences the CMC. At very low or very high pH, the surfactant heads carry a net positive or negative charge, respectively. This leads to electrostatic repulsion between the heads in a micelle, which can increase the CMC and alter micelle size and shape.[11]

Chapter 3: Applications in Pharmaceutical Sciences

The tunable nature of this surfactant makes it a candidate for sophisticated drug development applications.

-

pH-Responsive Drug Delivery: Micelles formed from this surfactant can encapsulate hydrophobic drugs. In a drug delivery context, a vehicle could be designed to be stable at physiological pH (around 7.4) but to change its structure or charge in the acidic microenvironments of tumors or endosomes, potentially triggering drug release.[12][13]

-

Protein and Biologic Formulation: The mild, zwitterionic nature near neutral pH can be beneficial for stabilizing sensitive protein structures, preventing aggregation without introducing harsh charges. Its ability to interact with biomembranes in a pH-dependent manner is also a key area of research.[14][15]

-

Advanced Emulsifiers: As an emulsifier, its ability to shift charge allows for the creation of smart emulsions that can be stabilized or destabilized by a change in pH. This is valuable for formulating complex, multi-phase drug products.

Chapter 4: Experimental Protocols for Characterization

Protocol: Determination of Critical Micelle Concentration (CMC)

Principle (Causality): This protocol uses surface tensiometry. Surfactant monomers migrate to the air-water interface, reducing surface tension. Once the interface is saturated, monomers begin forming micelles in the bulk solution. At this point, the surface tension remains relatively constant despite adding more surfactant. The concentration at this inflection point is the CMC.[8][9]

Methodology:

-

Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in a buffered aqueous solution at the desired pH (e.g., pH 7.4 phosphate buffer).

-

Initial Measurement: Measure the surface tension of the pure buffer solution using a force tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate).

-

Titration: Add small, precise aliquots of the surfactant stock solution to the buffer.

-

Equilibration and Measurement: After each addition, allow the system to equilibrate for 2-5 minutes, then measure the new surface tension.

-

Data Collection: Continue this process until the surface tension value plateaus.

-

Analysis: Plot surface tension (y-axis) against the logarithm of surfactant concentration (x-axis). The CMC is determined from the intersection of the two linear regions of the plot.

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).

Protocol: Characterization of pH-Dependent Behavior

Principle (Causality): Potentiometric titration allows for the determination of the pKa values associated with the carboxylic acid and tertiary amine groups. By titrating the fully protonated surfactant with a strong base, the pH changes can be monitored. The midpoints of the buffer regions on the resulting titration curve correspond to the pKa values, and the isoelectric point (pI) can be calculated from them.

Methodology:

-

Preparation: Dissolve a known mass of this compound in deionized water.

-

Acidification: Adjust the initial pH of the solution to ~1.5-2.0 with a strong acid (e.g., HCl) to ensure both functional groups are fully protonated.

-

Titration Setup: Place the solution in a jacketed beaker to maintain constant temperature. Use a calibrated pH meter to monitor the pH.

-

Titration: Slowly titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.

-

Data Collection: Continue the titration until the pH reaches ~11-12, well past the second equivalence point.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa values (pKa1 for -COOH, pKa2 for -N⁺H-) are the pH values at the halfway points to each equivalence point. The isoelectric point is calculated as pI = (pKa1 + pKa2) / 2.

Conclusion

This compound serves as a model for understanding the sophisticated behavior of amphoteric surfactants. Its core mechanism is rooted in a pH-dependent equilibrium between cationic, zwitterionic, and anionic states. This tunable charge governs its surface activity, micellization, and interactions with other molecules. For scientists in drug development, mastering this mechanism opens the door to creating intelligent formulations, pH-responsive delivery systems, and highly biocompatible products. The experimental protocols outlined provide a framework for quantifying the key parameters that define its performance, enabling its rational application in next-generation pharmaceutical technologies.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Glycine and its N-methylated analogues cause pH-dependent membrane damage to enterotoxigenic Escherichia coli Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Instock: this compound Source: Hexonsynth URL: [Link]

-

Title: Critical micelle concentration Source: Wikipedia URL: [Link]

-

Title: Critical micelle concentration Source: Biolin Scientific URL: [Link]

-

Title: Critical micelle concentration (CMC) for different surfactants in... Source: ResearchGate URL: [Link]

-

Title: New amphoteric surfactants containing a 2‐hydroxyalkyl group: I preparation and properties of N‐(2‐hydroxyethyl) Source: Sci-Hub URL: [Link]

-

Title: Introduction to Amphoteric Surfactant Source: Sanyo Chemical URL: [Link]

-

Title: An Overview of Amphoteric Surfactant Source: Nanjing Chemical Material Corp. URL: [Link]

-

Title: pH Dependence of the Electronic Structure of Glycine Source: Sci-Hub URL: [Link]

-

Title: Constructing bioactive peptides with pH-dependent activities Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Strategies for the Development of Glycomimetic Drug Candidates Source: MDPI URL: [Link]

-

Title: AMPHOTERIC SURFACTANTS Source: Ataman Kimya URL: [Link]

-

Title: pH-Dependent Behavior of Ionizable Cationic Lipids in mRNA-Carrying Lipoplexes Investigated by Molecular Dynamics Simulations Source: PubMed, National Institutes of Health URL: [Link]

-

Title: The Versatility of Sarcosine (N-Methylglycine) in Everyday Products and Future Applications Source: LinkedIn URL: [Link]

-

Title: pH-dependent Interactions of the carboxyl-terminal helix of steroidogenic acute regulatory protein with synthetic membranes Source: PubMed, National Institutes of Health URL: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound | C5H11NO3 | CID 11446353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hexonsynth.com [hexonsynth.com]

- 4. Amphoteric surfactants [m.chemicalbook.com]

- 5. An Overview of Amphoteric Surfactant - Nanjing Chemical Material Corp. [njchm.com]

- 6. N-(2-Hydroxyethyl)glycine synthesis - chemicalbook [chemicalbook.com]

- 7. Introduction to Amphoteric Surfactant [sanyo-chemical-solutions.com]

- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 9. biolinscientific.com [biolinscientific.com]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Constructing bioactive peptides with pH-dependent activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pH-Dependent Behavior of Ionizable Cationic Lipids in mRNA-Carrying Lipoplexes Investigated by Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glycine and its N-methylated analogues cause pH-dependent membrane damage to enterotoxigenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pH-dependent Interactions of the carboxyl-terminal helix of steroidogenic acute regulatory protein with synthetic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis and purification of N-(2-hydroxyethyl)-N-methylglycine for research

An In-depth Technical Guide to the Synthesis and Purification of N-(2-hydroxyethyl)-N-methylglycine for Research Applications

Foreword: A Practical Guide for the Bench Scientist

This compound, a substituted amino acid derivative, holds significance in various research and industrial contexts, notably as an amphoteric surfactant.[1] Its zwitterionic nature, stemming from the presence of both a carboxylic acid and a tertiary amine, imparts unique chemical properties that are leveraged in applications ranging from cosmetics to specialized chemical synthesis. For the researcher, drug development professional, or process chemist, a reliable and well-characterized supply of this molecule is paramount.

This guide moves beyond a simple recitation of steps to provide a comprehensive, field-proven framework for the synthesis, purification, and characterization of this compound. Authored from the perspective of a Senior Application Scientist, the narrative emphasizes the causality behind experimental choices, ensuring that the protocols are not merely followed, but understood. This approach empowers the user to troubleshoot and adapt the methodologies to their specific laboratory context, ensuring scientific integrity and reproducibility.

Physicochemical and Safety Profile

A thorough understanding of the target molecule's properties is the foundation of successful synthesis and handling.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-[2-hydroxyethyl(methyl)amino]acetic acid | [2] |

| CAS Number | 26294-19-9 | [1][2][3] |

| Molecular Formula | C₅H₁₁NO₃ | [1][2] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| SMILES | CN(CCO)CC(=O)O | [2] |

| Storage Conditions | Store at 10°C - 25°C in a well-closed container. | [1] |

Safety and Handling: Safe laboratory practice is non-negotiable. The primary starting material, 2-chloroethanol, is highly toxic and can be readily absorbed through the skin; it must be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment (PPE), including chemically resistant gloves.[4] The final product, this compound, is classified as a skin and eye irritant and may cause respiratory irritation.[2] Always consult the latest Safety Data Sheet (SDS) for all reagents before commencing any experimental work.

Synthetic Strategy: N-Alkylation of Sarcosine

The most direct and efficient pathway to this compound is the nucleophilic substitution reaction between N-methylglycine (sarcosine) and 2-chloroethanol. This approach is favored for its use of readily available and relatively inexpensive starting materials.

The Core Reaction and Mechanism

The synthesis hinges on the secondary amine of sarcosine acting as a nucleophile, attacking the electrophilic primary carbon of 2-chloroethanol. The chlorine atom, a good leaving group, is displaced. A base is required to neutralize the hydrochloric acid generated in situ, driving the reaction toward completion.

Caption: Synthetic pathway via N-alkylation of sarcosine.

Rationale for Experimental Choices

-

Choice of Nucleophile (N-methylglycine): Sarcosine provides the core N-methylglycine backbone.[5][6] Its secondary amine is sufficiently nucleophilic to attack the alkyl halide.

-

Choice of Electrophile (2-chloroethanol): This reagent is an effective "hydroxyethyl" synthon. The chlorine atom is a competent leaving group, and as a primary halide, it is highly susceptible to SN2 attack, minimizing competing elimination reactions.

-

Role of the Base (e.g., Sodium Hydroxide): The reaction generates one equivalent of HCl. Without a base, the amine nucleophile would be protonated, forming an unreactive ammonium salt and halting the reaction. The base neutralizes the acid, preserving the nucleophilicity of the sarcosine.

-

Solvent System (Aqueous Media): Water or an alcohol-water mixture is an ideal solvent. It readily dissolves the ionic sarcosine salt and the polar 2-chloroethanol. Furthermore, its high heat capacity allows for stable temperature control during reflux.

-

Thermal Conditions: Heating the reaction mixture (e.g., to 80-100°C) is necessary to overcome the activation energy of the reaction, ensuring a practical reaction rate.

Step-by-Step Synthesis Protocol

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-methylglycine (1.0 eq.) in deionized water.

-

Basification: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1.0 eq.) while stirring. This deprotonates the carboxylic acid and ensures the amine is in its free, nucleophilic state.

-

Addition of Electrophile: Add 2-chloroethanol (1.1 eq.) to the reaction mixture. A slight excess of the alkylating agent helps drive the reaction to completion.

-

Reaction: Heat the mixture to reflux (approx. 95-100°C) and maintain this temperature for 8-12 hours.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting materials.

-

Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The resulting solution contains the target product, unreacted starting materials, and sodium chloride.

The Purification Imperative: Isolating the Zwitterion

The crude reaction mixture contains the desired product alongside significant quantities of inorganic salt (NaCl). Due to the high water solubility and zwitterionic nature of the product, simple extraction or precipitation is ineffective. Ion-exchange chromatography is the gold standard for this purification challenge.

Principles of Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge.[7] The stationary phase (resin) contains fixed charged groups that interact with oppositely charged molecules in the mobile phase. For a zwitterionic molecule like this compound, its net charge is pH-dependent. This property is exploited for purification. Under acidic conditions, the carboxyl group is neutral and the amine is protonated (net positive charge), allowing it to bind to a cation exchange resin. A patent for purifying glycine, a similar molecule, highlights the utility of ion exchange for removing impurities like ammonium chloride.[8]

Caption: Workflow for purification by cation-exchange chromatography.

Step-by-Step Purification Protocol

-

Acidification: Adjust the pH of the crude reaction mixture to ~2-3 using dilute hydrochloric acid. This ensures the target molecule has a net positive charge.

-

Column Preparation: Prepare a column with a strong cation exchange resin (e.g., Dowex® 50WX8). Wash the resin thoroughly with deionized water.

-

Loading: Slowly load the acidified crude solution onto the prepared column. The positively charged this compound will bind to the resin.

-

Washing: Wash the column with several column volumes of deionized water. This step is critical for removing the sodium chloride byproduct and any unreacted, neutral, or anionic species.

-

Elution: Elute the bound product from the resin by passing a dilute basic solution, such as 2M aqueous ammonia, through the column. The ammonia deprotonates the amine, neutralizing its charge and releasing it from the resin.

-

Fraction Collection: Collect the eluate in fractions.

-

Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.

-

Solvent Removal: Remove the solvent (water and ammonia) from the pooled fractions using a rotary evaporator to yield the purified product, often as a white crystalline solid.

Final Polish: Recrystallization

For applications requiring the highest purity, a final recrystallization step can be performed. An ethanol/water solvent system is typically effective. The purified solid is dissolved in a minimal amount of hot water, and ethanol is added until the solution becomes slightly turbid. Upon slow cooling, high-purity crystals of this compound will form.

Analytical Validation: Confirming Identity and Purity

Rigorous analytical characterization is essential to validate the success of the synthesis and purification.

Table 2: Analytical Methods for Product Characterization

| Technique | Purpose | Expected Outcome |

| ¹H & ¹³C NMR | Structural Elucidation | The spectra should show characteristic peaks corresponding to the N-methyl, N-methylene, N-hydroxyethyl, and carboxyl groups, confirming the covalent structure. |

| LC-MS | Molecular Weight Confirmation & Purity | A primary peak corresponding to the mass of the protonated molecule [M+H]⁺ (134.08) should be observed. The purity can be estimated from the peak area. |

| FTIR | Functional Group Identification | Broad O-H stretch (from both alcohol and carboxylic acid), C=O stretch of the carboxylate, and C-N stretches should be visible. |

| HPLC | High-Resolution Purity Assessment | A single major peak on a suitable column (e.g., reversed-phase or HILIC) indicates high purity. |

The development of robust analytical methods, such as LC-MS/MS or GC-MS (after derivatization), is critical for quantifying the compound in more complex matrices.[9]

Conclusion

This guide provides a robust and logically sound methodology for the synthesis and purification of this compound. By combining a classic N-alkylation reaction with a targeted ion-exchange chromatography protocol, researchers can reliably produce high-purity material suitable for a wide range of scientific applications. The emphasis on understanding the chemical principles behind each step ensures that this guide serves not just as a set of instructions, but as a tool for empowered and effective chemical synthesis.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Hydroxyethyl)glycine. National Center for Biotechnology Information. Retrieved from [Link]

-

HexonSynth. (n.d.). Instock: this compound. Retrieved from [Link]

-

Astech Ireland Ltd. (n.d.). This compound, 500 mg, glass. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). N-Methylglycine. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-methyl glycine. Retrieved from [Link]

-

PubChem. (n.d.). Sarcosine. National Center for Biotechnology Information. Retrieved from [Link]

-

Sciencemadness Wiki. (n.d.). 2-Chloroethanol. Retrieved from [Link]

- Google Patents. (n.d.). CN1022320C - Purification method of glycine.

- Google Patents. (n.d.). US5254729A - Method for purifying glycine.

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound | C5H11NO3 | CID 11446353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hexonsynth.com [hexonsynth.com]

- 4. 2-Chloroethanol - Sciencemadness Wiki [sciencemadness.org]

- 5. N-Methylglycine [webbook.nist.gov]

- 6. Sarcosine | C3H7NO2 | CID 1088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. CN1022320C - Purification method of glycine - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structural Analysis and Confirmation of N-(2-hydroxyethyl)-N-methylglycine

Introduction

N-(2-hydroxyethyl)-N-methylglycine, a zwitterionic molecule, presents a unique set of challenges and opportunities in its structural analysis. As a derivative of the simplest amino acid, glycine, it possesses both a positive and a negative charge on different parts of the molecule, a characteristic that profoundly influences its chemical and physical properties. This guide provides a comprehensive, in-depth exploration of the multifaceted analytical techniques required for the unambiguous structural confirmation of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural descriptions to offer a rationale-driven approach, underscoring the "why" behind the "how" of each experimental choice.

This guide is structured to provide a holistic analytical workflow, commencing with fundamental chromatographic separation and progressing through detailed spectroscopic and spectrometric analyses. Each section is designed to be a self-validating system, ensuring the integrity and reliability of the final structural elucidation.

Physicochemical Properties and Structural Overview

Before delving into complex analytical techniques, a foundational understanding of the molecule's properties is paramount.

| Property | Value | Source |

| IUPAC Name | 2-[2-hydroxyethyl(methyl)amino]acetic acid | [1] |

| CAS Number | 26294-19-9 | [2] |

| Molecular Formula | C₅H₁₁NO₃ | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| Canonical SMILES | CN(CCO)CC(=O)O | [1] |

The zwitterionic nature of this compound, arising from the protonated tertiary amine and the deprotonated carboxylic acid group, dictates its high polarity and influences its behavior in various analytical systems.

Chromatographic Analysis: Purity Assessment and Isolation

The initial and critical step in the analysis of any compound is to ensure its purity. High-Performance Liquid Chromatography (HPLC) is the workhorse for this purpose. However, the zwitterionic nature of this compound makes its retention on traditional reversed-phase columns challenging.

Experimental Protocol: HPLC Analysis

This protocol is designed to achieve optimal separation and purity assessment.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: Acetonitrile

-

Rationale: The use of an ion-pairing agent like TFA is crucial. TFA protonates the carboxylate group, neutralizing the negative charge, and forms an ion pair with the positively charged amine, thereby increasing the compound's hydrophobicity and promoting retention on the C18 column.

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: Gradient from 5% to 50% B

-

25-30 min: Hold at 50% B

-

30-35 min: Return to 5% B

-

35-40 min: Re-equilibration at 5% B

Detection:

-

UV at 210 nm

-

Rationale: The carboxyl group provides weak UV absorbance at low wavelengths.

Sample Preparation:

-

Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

Self-Validation:

-

A sharp, symmetrical peak should be observed. The presence of multiple peaks would indicate impurities. Peak purity can be further assessed using a photodiode array (PDA) detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular skeleton, detailing the connectivity and chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The following table outlines the predicted proton NMR chemical shifts, multiplicities, and assignments. These predictions are based on established chemical shift principles and data from similar N-alkylated glycine derivatives.[3][4]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.80 | t | 2H | -CH₂-OH | Triplet due to coupling with the adjacent methylene group. Deshielded by the hydroxyl group. |

| ~3.10 | t | 2H | -N-CH₂- | Triplet due to coupling with the hydroxyl-bearing methylene. Deshielded by the nitrogen atom. |

| ~3.50 | s | 2H | -N-CH₂-COOH | Singlet as there are no adjacent protons. Deshielded by both the nitrogen and the carboxyl group. |

| ~2.80 | s | 3H | -N-CH₃ | Singlet, characteristic of an N-methyl group. |

| Broad | s | 1H | -OH | A broad singlet, the chemical shift of which is concentration and solvent dependent. |

| Broad | s | 1H | -COOH | A broad singlet, often not observed in D₂O due to proton exchange. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.7 mL of Deuterium Oxide (D₂O).

-

Rationale: D₂O is a suitable solvent for this polar molecule. The acidic proton of the carboxylic acid and the hydroxyl proton will exchange with deuterium, causing their signals to disappear, which can aid in peak assignment.

-

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 2 s

-

Pulse angle: 45°

-

-

Data Processing: Apply a line broadening of 0.3 Hz.

Predicted ¹³C NMR Spectrum

The predicted carbon NMR chemical shifts provide complementary information to the proton spectrum.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | -COOH | Characteristic chemical shift for a carboxylic acid carbon. |

| ~60 | -CH₂-OH | Aliphatic carbon attached to an oxygen atom. |

| ~58 | -N-CH₂- | Aliphatic carbon attached to a nitrogen atom. |

| ~55 | -N-CH₂-COOH | Aliphatic carbon attached to both a nitrogen and a carboxyl group. |

| ~45 | -N-CH₃ | Characteristic chemical shift for an N-methyl carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Proton-decoupled pulse sequence.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 5 s.

-

-

Data Processing: Apply a line broadening of 1 Hz.

Mass Spectrometry: Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization source.

Sample Preparation:

-

Dissolve the sample in a 50:50 mixture of water and methanol with 0.1% formic acid to a concentration of approximately 10 µg/mL.

-

Rationale: Formic acid aids in the protonation of the molecule in the positive ion mode.

Analysis Mode:

-

Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 134.1.

-

Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 132.1.

Predicted Fragmentation Pattern (Positive Ion Mode)

The fragmentation of the protonated molecule can provide valuable structural confirmation.

Caption: Predicted ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The zwitterionic nature of this compound will be evident in its IR spectrum.[5][6][7]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 (broad) | O-H | Stretching (alcohol) |

| 3200-2500 (very broad) | O-H | Stretching (carboxylic acid) |

| ~2700 (broad) | N⁺-H | Stretching (ammonium) |

| ~1630-1550 (strong) | COO⁻ | Asymmetric stretching |

| ~1400 (strong) | COO⁻ | Symmetric stretching |

| ~1050 | C-O | Stretching (alcohol) |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrument: A Fourier Transform Infrared Spectrometer.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

X-ray Crystallography: Definitive 3D Structure Determination

For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the ultimate technique. While obtaining suitable crystals can be challenging, the resulting data on bond lengths, bond angles, and intermolecular interactions are invaluable.

Based on studies of similar N-alkylated glycine derivatives, it is anticipated that this compound would crystallize in a non-centrosymmetric space group, with extensive hydrogen bonding networks involving the carboxylic acid, hydroxyl group, and the protonated amine.[8][9]

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for X-ray crystallography.

Conclusion

The structural analysis and confirmation of this compound require a multi-technique approach that leverages the strengths of chromatography, NMR spectroscopy, mass spectrometry, and IR spectroscopy. The zwitterionic nature of the molecule necessitates careful consideration in the selection of analytical conditions, particularly for chromatographic separation. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately elucidate the structure of this and other similar challenging molecules. For absolute stereochemical and conformational analysis in the solid state, single-crystal X-ray crystallography remains the definitive method.

References

-

Busi, S., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Molecules, 28(19), 6889. [Link]

-

Hussain, S. M. S., et al. (2020). Synthesis and Evaluation of Zwitterionic Surfactants Bearing Benzene Ring in the Hydrophobic Tail. Journal of Surfactants and Detergents, 23(4), 835-847. [Link]

-

Cao, X., & Fischer, G. (2000). The infrared spectra and molecular structure of zwitterionic L-β-phenylalanine. Journal of Molecular Structure, 519(1-3), 153-163. [Link]

-

Deng, Y., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 29986–30001. [Link]

-

Figlio, M. A., et al. (1997). NMR structural characterization of oligo-N-substituted glycine lead compounds from a combinatorial library. Molecular Diversity, 3(1), 1-15. [Link]

-

Busi, S., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. [Preprint]. [Link]

-

Al-Obaidi, A., et al. (2018). A general strategy for CuInS2 based quantum dots with adjustable surface chemistry. Journal of Materials Chemistry C, 6(41), 11096-11105. [Link]

-

Deng, Y., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 29986–30001. [Link]

-

Cao, X., & Fischer, G. (2000). The infrared spectra and molecular structure of zwitterionic L-b-phenylalanine. Journal of Molecular Structure, 519(1-3), 153-163. [Link]

-

Naik, R., et al. (2022). Study of vibrational spectra of zwitterionic 3-Aminobutanoic acid, as supported by DFT calculations. World Journal of Advanced Research and Reviews, 16(3), 766-778. [Link]

-

van der-Mey, S. N., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701293. [Link]

-

Kaur, H., & De-Shong, P. (2018). Protein Tertiary Structure by Crosslinking/Mass Spectrometry. [Chapter]. [Link]

-

Sharma, B. (2014). HPLC for Peptides and Proteins: Principles, Methods and Applications. International Journal of Pharmaceutical Erudition, 4(2), 24-34. [Link]

-

Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Food Science & Technology Journal, 5(1), 23-29. [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 17, 2026, from [Link]

-

University of Alberta. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

-

YouTube. (2023, September 11). How to Predict NMR in ChemDraw. [Link]

-

SpectraBase. (n.d.). N-(2-Hydroxyethyl)glycine. Retrieved January 17, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 17, 2026, from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved January 17, 2026, from [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

-

Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]

-

University of Alberta. (n.d.). CASPRE - 13C NMR Predictor. Retrieved January 17, 2026, from [Link]

-

BioPharmaSpec. (n.d.). Protein Structure Characterization. Retrieved January 17, 2026, from [Link]

-

Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved January 17, 2026, from [Link]

-

Xu, X. P., & Case, D. A. (2001). Automated prediction of 15N, 13Cα, 13Cβ and 13C' chemical shifts in proteins using a density functional database. Journal of biomolecular NMR, 21(4), 321-333. [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Amino acid. Retrieved January 17, 2026, from [Link]

-

Rajkumar, S., et al. (2014). STRUCTURAL ANALYSIS OF γ-GLYCINE CRYSTAL GROWN USING THE AQUEOUS SOLUTION OF. International Journal of ChemTech Research, 6(1), 539-543. [Link]

Sources

- 1. This compound | C5H11NO3 | CID 11446353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of N-(2-hydroxyethyl)-N-methylglycine in Biological Buffers

Foreword: Understanding the Critical Role of Solubility in Preclinical Research

In the realm of drug discovery and development, the intrinsic properties of a compound dictate its journey from a laboratory curiosity to a potential therapeutic agent. Among these properties, aqueous solubility stands as a paramount hurdle. Poor solubility can cascade into a series of challenges, including unreliable in vitro assay results, diminished bioavailability, and complications in formulation. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of N-(2-hydroxyethyl)-N-methylglycine, a compound of interest in various research contexts, within the complex milieu of biological buffers. Our focus will be not only on the "how-to" of solubility determination but, more critically, on the "why" that underpins experimental design and data interpretation.

Introduction to this compound: A Zwitterionic Compound of Interest

This compound is a substituted glycine derivative with a molecular formula of C5H11NO3 and a molecular weight of approximately 133.15 g/mol .[1] Its structure, featuring both a carboxylic acid group and a tertiary amine, confers upon it the characteristic of being a zwitterion. Zwitterionic compounds contain both positive and negative charges, which can significantly influence their physical and chemical properties, most notably their solubility in aqueous solutions.[2][3] The presence of these charged moieties, alongside a hydroxyl group, suggests a propensity for hydrogen bonding and interactions with polar solvents like water.

While sometimes used as a surfactant, its structural similarity to biological buffers like Bicine and other glycine derivatives makes understanding its behavior in buffered solutions crucial for its application in biological research.[4][5][6]

The Interplay of Factors Governing Solubility in Biological Buffers

The solubility of a compound is not an absolute value but rather a dynamic equilibrium influenced by a multitude of factors.[7] For a zwitterionic molecule like this compound, these factors are particularly influential in the context of multicomponent biological buffers.

The Primacy of pH and the Compound's pKa

The pH of the buffer solution is arguably the most critical determinant of the solubility of an ionizable compound. The solubility of this compound will be at its minimum at its isoelectric point (pI), the pH at which the net charge of the molecule is zero. As the pH deviates from the pI, the compound will increasingly exist in its more soluble cationic (at lower pH) or anionic (at higher pH) forms. A thorough understanding of the compound's pKa values is therefore essential for predicting its solubility profile across a range of pH values.

The Influence of Buffer Composition and Ionic Strength

Biological buffers are not merely pH-controlled water; they are complex mixtures of salts that contribute to the overall ionic strength of the solution.[8][9][10][11] The ions present in the buffer can interact with the charged species of the dissolved compound, leading to "salting-in" (increased solubility) or "salting-out" (decreased solubility) effects.[2] For instance, the phosphate, chloride, and potassium ions in Phosphate Buffered Saline (PBS) can all participate in electrostatic interactions that modulate solubility.[8][9][10][11]

The Subtle but Significant Role of Temperature

Temperature can have a complex and sometimes unpredictable effect on solubility. For many solids, solubility increases with temperature. However, the temperature dependence of the pKa of both the compound and the buffer components can lead to shifts in pH and, consequently, changes in solubility.[12][13] It is therefore imperative to conduct solubility studies at the intended experimental temperature.

Methodologies for Determining Solubility: A Practical Guide

The choice of solubility assay depends on the stage of research and the required throughput and accuracy. The two primary methodologies are kinetic and thermodynamic solubility assays.[14][15][16]

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility assays are designed for rapid screening and are particularly useful in the early stages of drug discovery.[14][16][17][18] These assays measure the solubility of a compound that is rapidly precipitated from a high-concentration stock solution (typically in DMSO) upon dilution into an aqueous buffer.[14][17][18]

Sources

- 1. This compound | C5H11NO3 | CID 11446353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. biosynth.com [biosynth.com]

- 5. Bicine | C6H13NO4 | CID 8761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(2-Hydroxyethyl)glycine | C4H9NO3 | CID 225935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 9. stjohnslabs.com [stjohnslabs.com]

- 10. usbio.net [usbio.net]

- 11. interchim.fr [interchim.fr]

- 12. Tris Buffer - Sharebiology [sharebiology.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. enamine.net [enamine.net]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

critical micelle concentration of N-(2-hydroxyethyl)-N-methylglycine

An In-Depth Technical Guide to the Critical Micelle Concentration of N-(2-hydroxyethyl)-N-methylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a glycine derivative, possesses structural attributes that suggest its potential as a surfactant.[1][2][3] A key parameter for any surfactant is its critical micelle concentration (CMC), the concentration at which individual molecules (monomers) self-assemble into organized aggregates known as micelles.[4][5][6] This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the CMC of this compound. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to characterize this compound and unlock its potential applications. This document delves into the fundamental principles of micellization, offers detailed experimental protocols for various determination methods, and discusses the factors that can influence the CMC.

Introduction to this compound and its Potential as a Surfactant

This compound is a molecule featuring both a hydrophilic head group (containing hydroxyl and carboxyl moieties) and a potentially hydrophobic tail, a characteristic feature of amphiphilic compounds or surfactants.[1][7] Such molecules have the ability to reduce surface tension and are valuable in a wide range of applications, including as detergents, emulsifiers, foaming agents, and dispersants.[6] In the pharmaceutical sciences, surfactants are crucial for drug solubilization, formulation stability, and as components of advanced drug delivery systems.

The determination of the Critical Micelle Concentration (CMC) is a fundamental step in characterizing any surfactant.[4] The CMC represents the concentration at which the surfactant monomers in a solution begin to form micelles.[5][6] Below the CMC, the surfactant molecules exist predominantly as individual entities, while above the CMC, any additional surfactant molecules will favor the formation of these larger aggregates.[5] Knowledge of the CMC is vital as it dictates the optimal concentration for various applications and provides insights into the thermodynamic properties of the surfactant system.[4]

The Phenomenon of Micellization

Micellization is a spontaneous process driven by the hydrophobic effect. In an aqueous environment, the hydrophobic tails of surfactant molecules disrupt the hydrogen-bonding network of water, which is energetically unfavorable. To minimize this disruption, the hydrophobic tails aggregate to form a core that is shielded from the water, while the hydrophilic head groups remain in contact with the aqueous phase. This self-assembly results in the formation of micelles.

The concentration at which this phenomenon begins is the CMC. At concentrations below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration as the monomers adsorb at the air-water interface.[4][6] Once the surface is saturated, further addition of surfactant leads to the formation of micelles in the bulk of the solution, and the surface tension remains relatively constant.[4][5][6]

Experimental Determination of the Critical Micelle Concentration

Several well-established techniques can be employed to determine the CMC of a surfactant. The choice of method often depends on the nature of the surfactant, the required precision, and the available instrumentation. This section details three common and reliable methods: surface tensiometry, fluorescence probe spectroscopy, and conductometry.

Surface Tension Method

Principle: The surface tension of a liquid is a measure of the cohesive energy present at the interface of the liquid. Surfactants, due to their amphiphilic nature, tend to accumulate at the air-water interface, thereby reducing the surface tension. As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached. Beyond the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant as any additional surfactant molecules form micelles in the bulk solution.[4][6][8] The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[4][8]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water. The exact concentration should be well above the expected CMC.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.

-

Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer). Ensure temperature control throughout the measurements.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the concentration (log C). The resulting graph will typically show two linear regions. The intersection of the two extrapolated lines corresponds to the CMC.[8]

Causality Behind Experimental Choices:

-

Logarithmic Concentration Scale: Plotting against the logarithm of concentration helps to linearize the pre-CMC data and provides a clearer inflection point.

-

Temperature Control: Surface tension is temperature-dependent. Maintaining a constant temperature is crucial for accurate and reproducible results.

Workflow Diagram:

Caption: Workflow for CMC determination using the surface tension method.

Fluorescence Probe Spectroscopy

Principle: This sensitive method utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[8][9] In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene partitions into the hydrophobic core of the micelles.[8] This change in the microenvironment from polar to non-polar leads to a significant change in the fluorescence emission spectrum of pyrene, particularly in the ratio of the intensities of the first and third vibronic peaks (I1/I3). A plot of the I1/I3 ratio versus the logarithm of the surfactant concentration shows a sigmoidal decrease, and the inflection point of this curve corresponds to the CMC.[8]

Experimental Protocol:

-

Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or methanol) at a concentration that will be negligible upon dilution into the surfactant solutions.

-

Surfactant Solutions with Probe: Prepare a series of this compound solutions of varying concentrations. To each solution, add a small aliquot of the pyrene stock solution such that the final pyrene concentration is very low (typically ~10⁻⁶ M).

-

Equilibration: Allow the solutions to equilibrate for a sufficient time to ensure the partitioning of pyrene is complete.

-

Fluorescence Measurement: Record the fluorescence emission spectrum of each sample using a spectrofluorometer, with an excitation wavelength typically around 335 nm.

-

Data Analysis: Determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks. Plot the ratio I1/I3 against the logarithm of the surfactant concentration. The CMC is determined from the midpoint of the sigmoidal transition.

Causality Behind Experimental Choices:

-

Choice of Probe: Pyrene is a common choice due to the high sensitivity of its vibronic peak intensities to the polarity of its surroundings.

-

Low Probe Concentration: A low probe concentration is used to avoid self-quenching and to ensure that the probe itself does not significantly influence the micellization process.

Workflow Diagram:

Caption: Workflow for CMC determination using fluorescence probe spectroscopy.

Conductivity Method

Principle: This method is suitable for ionic surfactants or, in this case, a zwitterionic surfactant like this compound. The electrical conductivity of a surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the formation of micelles, which are larger and less mobile than the individual monomers and may also bind counter-ions, leads to a change in the slope of the conductivity versus concentration plot.[10][11] The CMC is identified as the concentration at the intersection of the two linear segments of the plot.[12]

Experimental Protocol:

-

Solution Preparation: Prepare a series of aqueous solutions of this compound at different concentrations.

-

Conductivity Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter. Ensure constant temperature.

-

Data Analysis: Plot the specific conductivity (κ) as a function of the surfactant concentration. The plot will show two linear regions with different slopes. The point of intersection of these two lines gives the CMC.

Causality Behind Experimental Choices:

-

Ionic Nature: This method relies on the charge-carrying ability of the surfactant monomers and their aggregates. It is particularly effective for ionic and zwitterionic surfactants.

-

Temperature Control: The mobility of ions, and thus conductivity, is highly dependent on temperature.

Workflow Diagram:

Sources

- 1. This compound | C5H11NO3 | CID 11446353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-(2-Hydroxyethyl)glycine | C4H9NO3 | CID 225935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. biolinscientific.com [biolinscientific.com]

- 7. biosynth.com [biosynth.com]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. justagriculture.in [justagriculture.in]

- 12. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

N-(2-hydroxyethyl)-N-methylglycine: Uncharted Territory in Research Applications

A comprehensive review of available scientific literature and patent databases reveals a significant gap in the documented research applications of N-(2-hydroxyethyl)-N-methylglycine (CAS Number: 26294-19-9). While its chemical properties suggest potential utility in various scientific domains, concrete evidence of its use in established protocols remains elusive.

This compound is a zwitterionic compound, meaning it possesses both a positive and a negative electrical charge within the same molecule. This inherent characteristic grants it amphoteric properties, allowing it to act as both an acid and a base. It is commercially available from various chemical suppliers, often designated for research purposes only. Its primary described function is that of a surfactant.

This guide aims to synthesize the limited available information and extrapolate potential research applications based on the compound's chemical nature and the known functions of structurally related molecules. However, it is crucial for researchers to note that the following sections are largely based on theoretical potential and require empirical validation.

Table of Contents

-

Chemical and Physical Properties

-

Potential Research Applications (Theoretical)

-

2.1. As a Novel Biological Buffer

-